molecular formula C16H13ClN6 B12639440 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine CAS No. 919833-13-9

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine

Cat. No.: B12639440
CAS No.: 919833-13-9
M. Wt: 324.77 g/mol
InChI Key: UOWAUDQURFFZLD-UHFFFAOYSA-N
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Description

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine is a compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

The synthesis of 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine typically involves the diazotization of 4-chloroaniline followed by coupling with 2-phenylpyrimidine-4,6-diamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain due to its azo group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine involves its interaction with biological molecules through its diazenyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine include other azo compounds such as:

  • 5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
  • 5-[(E)-(4-Chlorophenyl)diazenyl]-2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole These compounds share the diazenyl group but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential applications.

Properties

CAS No.

919833-13-9

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H13ClN6/c17-11-6-8-12(9-7-11)22-23-13-14(18)20-16(21-15(13)19)10-4-2-1-3-5-10/h1-9H,(H4,18,19,20,21)

InChI Key

UOWAUDQURFFZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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